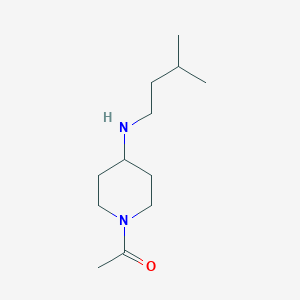

1-acetyl-N-(3-methylbutyl)piperidin-4-amine

説明

準備方法

The synthesis of 1-acetyl-N-(3-methylbutyl)piperidin-4-amine involves several steps:

Starting Materials: The synthesis begins with piperidine, which is a six-membered ring containing one nitrogen atom.

Acetylation: The piperidine ring is acetylated using acetic anhydride or acetyl chloride under basic conditions to introduce the acetyl group at the nitrogen atom.

化学反応の分析

Alkylation and Arylation Reactions

The tertiary amine group undergoes alkylation under mild conditions. For example:

Key findings:

- Photocatalytic alkylation with ethyl bromoacetate produces β-functionalized piperidines via radical intermediates .

- Copper/zirconium-mediated coupling with aldehydes yields stereoselective products influenced by steric hindrance .

Acylation and Amidation

The acetyl group participates in transacylation and nucleophilic substitution:

Mechanistic insights:

- Acidic hydrolysis regenerates the free amine by cleaving the acetyl group.

- Propionylation occurs preferentially at the 4-position due to reduced steric hindrance .

Cyclization and Ring Expansion

The compound serves as a precursor for heterocyclic synthesis:

Key observations:

- Organocatalysis enables enantioselective cyclization for chiral piperidines .

- Radical-mediated CH-amination forms fused ring systems with medicinal relevance .

Reductive Amination and Hydrogenation

The amine group facilitates hydrogenation cascades:

Notable outcomes:

- Palladium catalysts favor Markovnikov addition in alkene hydroamination .

- Chiral ruthenium complexes achieve moderate enantioselectivity for CNS-active amines .

Functional Group Interconversion

The acetyl group undergoes hydrolysis/oxidation:

| Reaction | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O | Piperidin-4-one derivatives | Requires pH control | |

| Reduction | DIBAL-H, THF | Secondary alcohols | Retains stereochemistry |

Applications:

- Oxidized ketones serve as intermediates for further functionalization .

- Reduction products are used in asymmetric synthesis of bioactive molecules .

Comparative Reactivity with Analogues

A comparison with structurally similar compounds:

| Compound | Reactivity Difference | Reason | Reference |

|---|---|---|---|

| 1-(3-Methylbutyl)piperidin-4-amine | Higher nucleophilicity | Absence of acetyl group | |

| 4-Methylaminopiperidine | Faster acylation | Reduced steric bulk |

Key Research Trends (2020–2025)

科学的研究の応用

Applications in Proteomics Research

1-acetyl-N-(3-methylbutyl)piperidin-4-amine has been utilized as a biochemical tool in proteomics research. Proteomics involves the large-scale study of proteins, particularly their functions and structures. This compound serves as a useful reagent in various assays aimed at understanding protein interactions and modifications.

Case Study: Proteomics Assays

In a study focused on the identification of protein targets for drug development, researchers utilized this compound to enhance the specificity of binding assays. The compound was shown to selectively modify certain amino acid residues, facilitating the identification of potential drug targets within complex biological systems .

Pharmacological Research

The compound's structural features suggest potential pharmacological applications, particularly in the development of analgesics and other therapeutic agents. Its piperidine core is a common motif in many bioactive compounds, which could be leveraged for designing new drugs.

Analgesic Activity

Research into piperidine derivatives has demonstrated that modifications to the nitrogen-containing ring can significantly alter analgesic potency. For instance, similar compounds have shown varying degrees of effectiveness against pain pathways in animal models. Preliminary studies indicate that this compound may exhibit comparable analgesic properties, warranting further investigation into its efficacy and safety profiles .

Biochemical Mechanisms

The biochemical mechanisms through which this compound operates remain an area of active research. Its interaction with specific receptors or enzymes could elucidate pathways relevant to disease states or therapeutic interventions.

作用機序

The mechanism of action of 1-acetyl-N-(3-methylbutyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors in the central nervous system. The acetyl group and the 3-methylbutyl group play crucial roles in its binding affinity and specificity. The compound may modulate the activity of neurotransmitter receptors, leading to changes in neuronal signaling pathways .

類似化合物との比較

1-Acetyl-N-(3-methylbutyl)piperidin-4-amine can be compared with other piperidine derivatives, such as:

1-Acetylpiperidine: Lacks the 3-methylbutyl group, making it less lipophilic and potentially less effective in crossing the blood-brain barrier.

N-(3-methylbutyl)piperidin-4-amine: Lacks the acetyl group, which may reduce its binding affinity to certain molecular targets.

1-Benzylpiperidin-4-amine: Contains a benzyl group instead of the 3-methylbutyl group, which may alter its pharmacokinetic properties and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

生物活性

1-Acetyl-N-(3-methylbutyl)piperidin-4-amine is a compound of interest in medicinal chemistry, particularly for its potential neuropharmacological applications. Preliminary studies indicate that it may exhibit various biological activities, including analgesic, anxiolytic, and antidepressant effects. This article synthesizes available information on the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic implications.

Chemical Structure and Properties

This compound has a distinctive structure characterized by the presence of a piperidine ring with an acetyl group and a branched alkane side chain. The molecular formula is with a molar mass of 212.33 g/mol. The structural features are crucial as they influence the compound's interaction with biological targets.

| Component | Description |

|---|---|

| Molecular Formula | |

| Molar Mass | 212.33 g/mol |

| Functional Groups | Acetyl group, piperidine ring, branched alkane |

Neuropharmacological Effects

Research suggests that this compound may interact with neurotransmitter systems, particularly dopamine and serotonin receptors. These interactions are significant as they play a vital role in mood regulation and pain perception. Docking studies indicate potential binding affinities that warrant further experimental validation through binding assays and functional studies.

Analgesic and Anxiolytic Properties

Compounds structurally similar to this compound have been investigated for their analgesic and anxiolytic properties. The unique combination of the piperidine ring and the acetyl group may enhance its efficacy in modulating pain pathways and anxiety responses.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Receptor Interaction : Binding to dopamine and serotonin receptors may mediate its effects on mood and pain modulation.

- Enzyme Inhibition : Potential inhibition of specific kinases could alter phosphorylation pathways, impacting cellular signaling related to neuroprotection and inflammation.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological profile. Comparisons with similar compounds highlight the influence of side chain variations on receptor binding affinity and biological activity.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(3-Methylbutyl)piperidin-4-amine | Piperidine ring without acetyl | Primarily an amine |

| 1-Acetylpiperidine | Acetyl group on piperidine | Limited activity without branched alkane |

| N-Ethyl-N-(2-methylpropyl)piperidin-4-amine | Ethyl substitution | Different receptor interactions |

The presence of the acetyl group combined with the branched alkane chain in this compound likely enhances its biological activity compared to simpler analogs.

特性

IUPAC Name |

1-[4-(3-methylbutylamino)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c1-10(2)4-7-13-12-5-8-14(9-6-12)11(3)15/h10,12-13H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPQEZCKPMDKCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC1CCN(CC1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901227381 | |

| Record name | 1-[4-[(3-Methylbutyl)amino]-1-piperidinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901227381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119452-89-9 | |

| Record name | 1-[4-[(3-Methylbutyl)amino]-1-piperidinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-[(3-Methylbutyl)amino]-1-piperidinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901227381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。